molecular formula C10H8IN3OS B5769721 N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5769721
M. Wt: 345.16 g/mol
InChI Key: GVRPITYRGKWJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to the thiadiazole ring

Properties

IUPAC Name

N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRPITYRGKWJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Iodination: The phenyl ring is iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: The iodinated phenyl ring is then coupled with the thiadiazole ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acetylation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom on the phenyl ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural features. Thiadiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.

Industry

In the materials science field, thiadiazole compounds are investigated for their electronic properties. This compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.

Mechanism of Action

The mechanism of action of N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to specific targets. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Iodophenyl)acetamide: Similar structure but lacks the thiadiazole ring.

    N-(5-Fluoro-2-iodophenyl)acetamide: Contains a fluorine atom instead of the thiadiazole ring.

    N-(2-Iodophenyl)-1,3,4-thiadiazole: Lacks the acetamide group.

Uniqueness

N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the combination of the thiadiazole ring and the iodine-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the iodine atom enhances its reactivity, while the thiadiazole ring contributes to its potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.